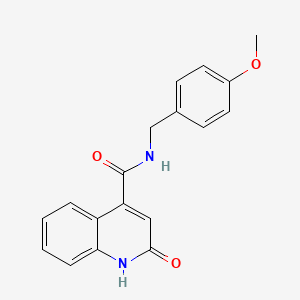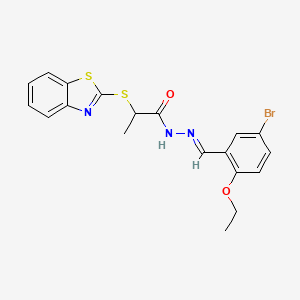
N-(4-fluorobenzyl)-N'-(3-pyridinylmethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluorobenzyl)-N'-(3-pyridinylmethyl)thiourea, also known as FPMT, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. FPMT is a thiourea derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions in scientific research.
Mechanism of Action
N-(4-fluorobenzyl)-N'-(3-pyridinylmethyl)thiourea exerts its therapeutic effects through various mechanisms, including the inhibition of enzymes involved in inflammation and cancer cell growth. N-(4-fluorobenzyl)-N'-(3-pyridinylmethyl)thiourea has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. Additionally, N-(4-fluorobenzyl)-N'-(3-pyridinylmethyl)thiourea has been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N-(4-fluorobenzyl)-N'-(3-pyridinylmethyl)thiourea has been shown to have various biochemical and physiological effects, including reducing inflammation, inhibiting cancer cell growth, and reducing bacterial growth. In animal studies, N-(4-fluorobenzyl)-N'-(3-pyridinylmethyl)thiourea has been shown to reduce inflammation and improve outcomes in models of inflammatory diseases, including arthritis and colitis. Additionally, N-(4-fluorobenzyl)-N'-(3-pyridinylmethyl)thiourea has been shown to inhibit the growth of cancer cells in animal models of various cancers, including breast and lung cancer.
Advantages and Limitations for Lab Experiments
N-(4-fluorobenzyl)-N'-(3-pyridinylmethyl)thiourea has several advantages for use in lab experiments, including its ease of synthesis, stability, and low toxicity. However, limitations include the need for further studies to determine its efficacy and safety in humans, and the need for more research to determine its potential side effects.
Future Directions
For research on N-(4-fluorobenzyl)-N'-(3-pyridinylmethyl)thiourea include further studies to determine its efficacy and safety in humans, and studies to determine its potential side effects. Additionally, further studies are needed to determine its potential therapeutic applications, including its potential use in the treatment of inflammatory diseases, cancer, and bacterial infections. Further studies are also needed to determine the optimal dosage and administration of N-(4-fluorobenzyl)-N'-(3-pyridinylmethyl)thiourea for therapeutic use.
Synthesis Methods
The synthesis of N-(4-fluorobenzyl)-N'-(3-pyridinylmethyl)thiourea has been achieved through various methods, including the reaction of 4-fluorobenzyl isothiocyanate with 3-pyridinemethanamine, and the reaction of 4-fluorobenzyl chloride with 3-pyridinemethanethiol. The synthesized compound has been characterized through various spectroscopic techniques, including NMR, IR, and mass spectrometry.
Scientific Research Applications
N-(4-fluorobenzyl)-N'-(3-pyridinylmethyl)thiourea has been studied for its potential therapeutic applications, including its anti-inflammatory, anti-cancer, and anti-microbial properties. In vitro studies have shown that N-(4-fluorobenzyl)-N'-(3-pyridinylmethyl)thiourea inhibits the growth of cancer cells and reduces inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(4-fluorobenzyl)-N'-(3-pyridinylmethyl)thiourea has shown promising results in inhibiting the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-(pyridin-3-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3S/c15-13-5-3-11(4-6-13)9-17-14(19)18-10-12-2-1-7-16-8-12/h1-8H,9-10H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDBPOTJNVMODBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=S)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorobenzyl)-3-(pyridin-3-ylmethyl)thiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[acetyl(methyl)amino]phenyl}-2-methyl-3-phenylacrylamide](/img/structure/B5778156.png)
![2-[2-(methylthio)-1H-benzimidazol-1-yl]-N-(3-nitrophenyl)acetamide](/img/structure/B5778168.png)



![3-{5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5778203.png)

![methyl 2-chloro-5-[(4-fluorobenzoyl)amino]benzoate](/img/structure/B5778214.png)
![N'-[2-(4-nitrophenyl)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5778222.png)
![methyl 3-[(4-ethoxybenzoyl)amino]benzoate](/img/structure/B5778226.png)

![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-5-nitrobenzaldehyde](/img/structure/B5778244.png)
![1-[(phenylthio)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5778251.png)
![2-(2,3-dimethylphenoxy)-N'-[4-methoxy-3-(methoxymethyl)benzylidene]acetohydrazide](/img/structure/B5778268.png)